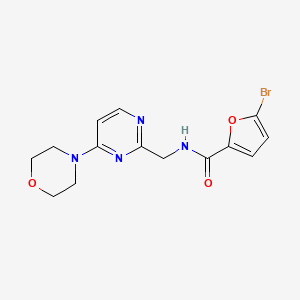

5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The chemical compound “5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide” is a versatile material used in scientific research. It belongs to the class of organic compounds known as pyrimidine derivatives . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Chemical Reactions Analysis

Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Wirkmechanismus

Target of Action

The compound contains a pyrimidine ring, which is a key component of many biologically active compounds, including several anti-cancer drugs that target DNA and RNA synthesis. It also contains a morpholine ring, which is found in many drugs and can enhance solubility and bioavailability .

Mode of Action

The morpholine ring can also form hydrogen bonds with biological targets, enhancing the drug’s binding affinity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been involved in pathways related to cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the route of administration. The presence of a morpholine ring can enhance water solubility, which can improve bioavailability. Without specific studies, it’s hard to predict the adme (absorption, distribution, metabolism, and excretion) properties of this compound .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. If it acts like other pyrimidine-based drugs, it could potentially inhibit cell growth and proliferation .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The morpholine ring in this compound is resistant to metabolic degradation, which could potentially enhance its stability .

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O3/c15-11-2-1-10(22-11)14(20)17-9-12-16-4-3-13(18-12)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCUEWAUAPGKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-morpholinopyrimidin-2-yl)methyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)

![(4-Bromothiophen-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2946165.png)

![1-[4-(acetylamino)phenyl]-N-butylcyclohexanecarboxamide](/img/structure/B2946167.png)

![N-(2,3-difluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2946168.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/no-structure.png)

![(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride](/img/structure/B2946170.png)

![1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2946171.png)

![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester](/img/structure/B2946175.png)

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2946181.png)